molecular formula C11H17NO4 B592327 Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate CAS No. 942425-69-6

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Cat. No. B592327
M. Wt: 227.26
InChI Key: RBIJPKRRQHYYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 942425-69-6 . It has a molecular weight of 227.26 and its IUPAC name is tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate . It is a solid substance stored at a temperature of 2-8°C in a sealed and dry environment .


Molecular Structure Analysis

The molecular formula of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is C11H17NO4 . The InChI code for this compound is 1S/C11H17NO4/c1-7-6-12 (9 (14)5-8 (7)13)10 (15)16-11 (2,3)4/h7H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a solid substance . It is stored in a sealed and dry environment at a temperature of 2-8°C .

Scientific Research Applications

Crystal Structure and Molecular Packing

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate derivatives have been studied for their crystal structures and molecular packing. X-ray studies reveal that these compounds can form strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This characteristic facilitates the formation of stable crystalline forms, which are crucial for the development of pharmaceutical compounds (Didierjean et al., 2004).

Synthesis of Pharmacological Intermediates

This compound serves as a pivotal intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach starting from readily available reagents highlights its importance in the pharmaceutical industry, demonstrating its role in streamlining the production of potentially therapeutic agents (Chen Xin-zhi, 2011).

Development of Antibacterial Agents

Research also delves into the synthesis of fluoronaphthyridines, where tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate derivatives have been explored as intermediates. These studies underscore its utility in crafting compounds with enhanced in vitro and in vivo antibacterial activities, marking its significance in developing new antibiotics (Bouzard et al., 1992).

Facilitating Stereoselective Synthesis

The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives, offering a path to obtain cis and trans isomers with high selectivity. Such stereoselective syntheses are vital for creating substances with specific pharmacological effects, illustrating the compound's versatility in medicinal chemistry (Boev et al., 2015).

Catalyst-Free Synthesis Methods

Recent advancements show its application in catalyst-free synthesis conditions, leading to the creation of fused tetracyclic heterocycles. This approach not only simplifies the synthesis process but also enhances yield, showcasing the compound's adaptability in organic synthesis (Mu et al., 2015).

Safety And Hazards

The safety information for Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJPKRRQHYYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

The tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate from Step 1 (5.19 g, 15.76 mmol) was dissolved in ethyl acetate (60.6 ml), heated to reflux (77° C.) and stirred for 3 hrs, then cooled to room temperature. The solvent was evaporated under vacuum to afford the title compound as a yellow solid: 1H NMR (400 MHz, CDCl3) 4.29 (dd, J=14.0, 5.0 Hz, 1H), 3.53 (m, 3H), 2.59 (m, 114), 1.56 (s, 9H), 1.20 (d, J=7.1 Hz, 3H).
Name
tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
60.6 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.